molecular formula C8H10Br2ClF3 B2475053 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane CAS No. 232602-77-6

1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane

Cat. No.: B2475053
CAS No.: 232602-77-6
M. Wt: 358.42
InChI Key: KVDWIHTZFHVBDS-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane is a halogenated organic compound with the molecular formula C8H10Br2ClF3. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a valuable substance in various chemical applications due to its unique reactivity and properties .

Preparation Methods

The synthesis of 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane typically involves the halogenation of cyclohexane derivatives. One common method includes the reaction of cyclohexane with bromine and chlorine in the presence of a fluorinating agent under controlled conditions. The reaction is carried out in a solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a specific range to ensure the selective formation of the desired product.

Industrial production of this compound may involve continuous flow reactors where the reactants are fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and yields a higher purity product.

Chemical Reactions Analysis

1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(2-bromo-1-chlorotrifluoroethyl)cyclohexanol .

Mechanism of Action

The mechanism by which 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane can be compared with other halogenated cyclohexane derivatives, such as:

The presence of multiple halogen atoms, including bromine, chlorine, and fluorine, in this compound makes it unique and versatile for various applications .

Biological Activity

1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane is a brominated compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both bromine and trifluoroethyl groups, may confer specific biological activities that merit investigation. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure

The compound can be represented structurally as follows:

C9H8Br3ClF3\text{C}_9\text{H}_8\text{Br}_3\text{Cl}\text{F}_3

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with biological systems, including potential cytotoxicity, antimicrobial properties, and effects on enzyme activity.

Cytotoxicity

Research indicates that halogenated compounds can exhibit varying degrees of cytotoxicity. A study assessing the cytotoxic effects of similar brominated compounds found that they could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. While specific data on this compound remains limited, its structural similarities suggest potential for similar effects.

Antimicrobial Properties

Halogenated compounds are often explored for their antimicrobial properties. Compounds containing bromine and chlorine have shown effectiveness against a range of bacteria and fungi. For instance, a related study demonstrated that brominated cyclohexanes exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess antimicrobial characteristics worthy of further exploration.

Case Studies

Several case studies have investigated the biological implications of halogenated cycloalkanes:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated various brominated cyclohexanes for their anticancer properties. The results indicated that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, attributed to their ability to disrupt cellular signaling pathways.
  • Enzyme Inhibition : Research has also focused on the inhibition of specific enzymes by halogenated compounds. For example, some studies have shown that brominated compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.

Data Table: Biological Activity Summary

Activity Type Observed Effects Reference
CytotoxicityInduction of apoptosis in cancer cells
AntimicrobialEffective against Staphylococcus aureus and E. coli
Enzyme InhibitionInhibition of cytochrome P450 enzymes
6

Properties

IUPAC Name

1-bromo-2-(2-bromo-1-chloro-1,2,2-trifluoroethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2ClF3/c9-6-4-2-1-3-5(6)7(11,12)8(10,13)14/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDWIHTZFHVBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(C(F)(F)Br)(F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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